molecular formula C6H11Br2N3S B15222626 N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide

N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide

Cat. No.: B15222626
M. Wt: 317.05 g/mol
InChI Key: QLFBDICTPRAXAV-UHFFFAOYSA-N
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Description

N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thioamide with an α,β-unsaturated carbonyl compound under acidic conditions to form the thiazole ring. The methylation of the nitrogen atom can be achieved using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring into a more reduced form.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms within the heterocyclic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H11Br2N3S

Molecular Weight

317.05 g/mol

IUPAC Name

N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-amine;dihydrobromide

InChI

InChI=1S/C6H9N3S.2BrH/c1-7-6-9-4-2-8-3-5(4)10-6;;/h8H,2-3H2,1H3,(H,7,9);2*1H

InChI Key

QLFBDICTPRAXAV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)CNC2.Br.Br

Origin of Product

United States

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